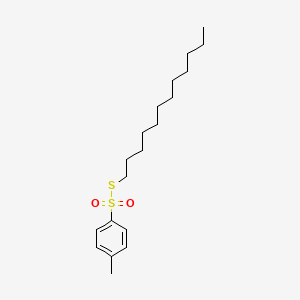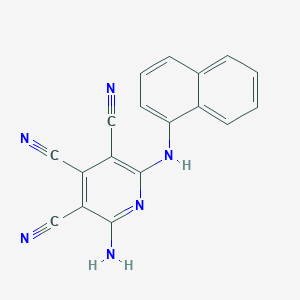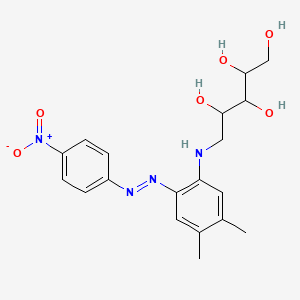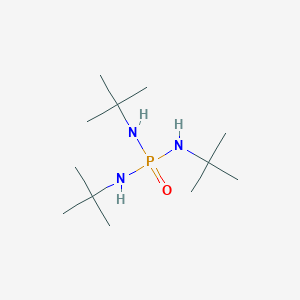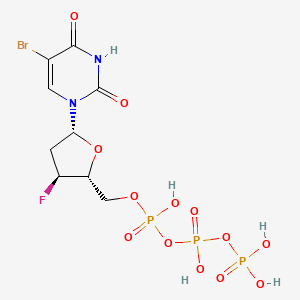
Hydroperoxide, 1-ethoxyethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1-ethoxyethyl is an organic compound with the molecular formula C4H10O3. It is a type of hydroperoxide, which means it contains the hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-ethoxyethyl can be synthesized through the peroxidation of ethylbenzene. This process involves the reaction of ethylbenzene with oxygen in the presence of a catalyst to form ethylbenzene hydroperoxide, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar peroxidation processes. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient formation of the hydroperoxide compound. Catalysts such as cobalt or manganese salts are often used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-ethoxyethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired product, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Alcohols, ketones, and sometimes carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-ethoxyethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Industry: Used in the production of polymers and as a bleaching agent
Mecanismo De Acción
The mechanism of action of hydroperoxide, 1-ethoxyethyl involves the generation of free radicals through the homolytic cleavage of the hydroperoxy bond. These free radicals can then interact with various molecular targets, leading to oxidative damage to proteins, lipids, and nucleic acids. This oxidative stress can result in cellular damage and has been studied for its implications in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen Peroxide (H2O2): A simple peroxide with similar oxidative properties.
Cumene Hydroperoxide: Used in the industrial production of phenol and acetone.
tert-Butyl Hydroperoxide: Commonly used in organic synthesis as an oxidizing agent.
Uniqueness
Hydroperoxide, 1-ethoxyethyl is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its reactivity and ability to generate free radicals make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
18321-53-4 |
|---|---|
Fórmula molecular |
C4H10O3 |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
1-ethoxy-1-hydroperoxyethane |
InChI |
InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3 |
Clave InChI |
CXWWPQGYBJCHJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)

